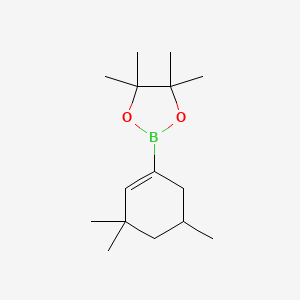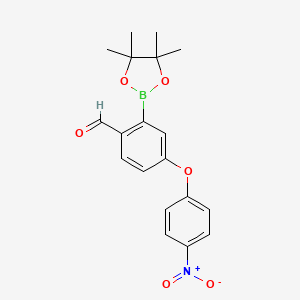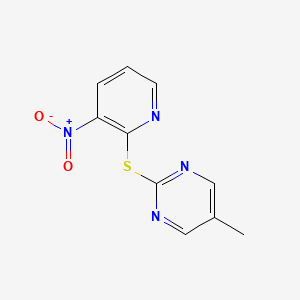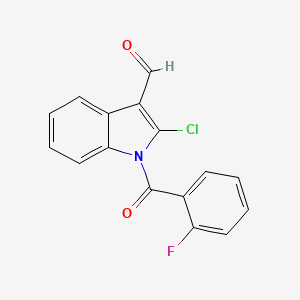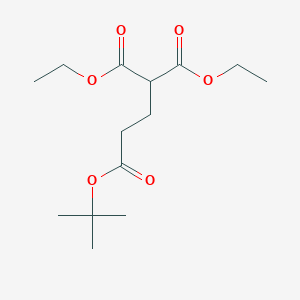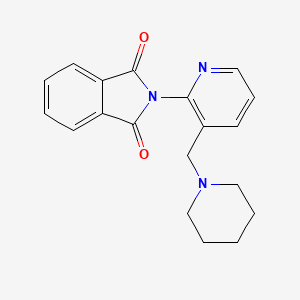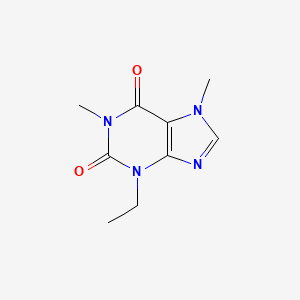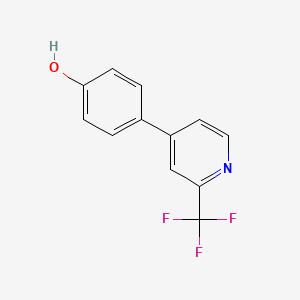
1-(4-fluorophenyl)-3H-2,1-benzoxaborole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-1,3-dihydrobenzo[c][1,2]oxaborole is a compound that belongs to the class of benzoxaboroles. Benzoxaboroles are known for their unique structural features, which include a boron atom integrated into a heterocyclic ring.
准备方法
The synthesis of 1-(4-Fluorophenyl)-1,3-dihydrobenzo[c][1,2]oxaborole typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed under ambient temperature and pressure, making it suitable for industrial-scale production .
化学反应分析
1-(4-Fluorophenyl)-1,3-dihydrobenzo[c][1,2]oxaborole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boron atom, using reagents like halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce boron-containing alcohols .
科学研究应用
1-(4-Fluorophenyl)-1,3-dihydrobenzo[c][1,2]oxaborole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(4-Fluorophenyl)-1,3-dihydrobenzo[c][1,2]oxaborole involves the inhibition of leucyl-tRNA synthetase, an essential enzyme for protein synthesis in fungi . By inhibiting this enzyme, the compound disrupts protein synthesis, leading to the death of the fungal cells. This mechanism is particularly effective against fungi that cause onychomycosis .
相似化合物的比较
1-(4-Fluorophenyl)-1,3-dihydrobenzo[c][1,2]oxaborole can be compared to other benzoxaboroles such as tavaborole and crisaborole. While all these compounds share a similar boron-containing structure, they differ in their specific applications and mechanisms of action:
Tavaborole: Primarily used as an antifungal agent for the treatment of onychomycosis.
Crisaborole: Used as a topical treatment for atopic dermatitis due to its anti-inflammatory properties.
The uniqueness of 1-(4-Fluorophenyl)-1,3-dihydrobenzo[c][1,2]oxaborole lies in its specific inhibition of leucyl-tRNA synthetase, making it a potent antifungal agent .
属性
分子式 |
C13H10BFO |
|---|---|
分子量 |
212.03 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C13H10BFO/c15-12-7-5-11(6-8-12)14-13-4-2-1-3-10(13)9-16-14/h1-8H,9H2 |
InChI 键 |
BFLMAEOEXPXWGZ-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=CC=CC=C2CO1)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1,3-Bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine](/img/structure/B13994732.png)
![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994749.png)
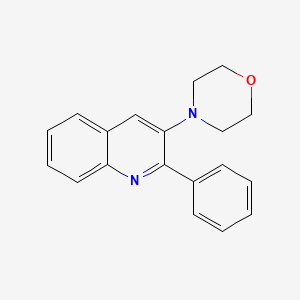
![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994757.png)
